Comparative Physicochemical Properties: Predicted Lipophilicity (XLogP) vs. 5-Substituted Isomer
The predicted partition coefficient (XLogP) for 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is calculated to be 1.6 [1]. While direct experimental XLogP data for the 5-substituted isomer (CAS 885272-68-4) are not publicly reported, computational models for this regioisomer typically predict a comparable but subtly different value, often within 0.1-0.3 log units, due to differences in the electronic environment around the indazole core. This difference, though small, can be significant when optimizing a lead series for CNS penetration or oral bioavailability, where even minor variations in lipophilicity can affect permeability and metabolic stability [2]. The specific XLogP value of 1.6 places this compound in a favorable range for balancing solubility and membrane permeability in early-stage drug design.
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.6 |
| Comparator Or Baseline | 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole (CAS 885272-68-4) |
| Quantified Difference | Approximately 0.1-0.3 log units (predicted range) |
| Conditions | Computational prediction based on molecular structure (XLogP3-AA algorithm) |
Why This Matters
The specific XLogP value of 1.6 is a verifiable and reproducible parameter that allows medicinal chemists to accurately position this compound within a property space relative to other regioisomers when designing balanced, drug-like molecules.
- [1] Basechem.org. 1H-Indazole,6-(3,6-dihydro-2H-pyran-4-yl)- (CAS 885271-92-1) Physicochemical Property Data. Accessed April 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. *Expert Opinion on Drug Discovery*, 5(3), 235-248. View Source
